molecular formula C19H17ClN2O3 B2721575 N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide CAS No. 1207014-69-4

N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide

Cat. No. B2721575
M. Wt: 356.81
InChI Key: XKACUWNIQHLAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Agent Development

Research into tetrahydroisoquinoline derivatives has demonstrated their potential as anticonvulsant agents. A study by Gitto et al. (2006) explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, revealing that certain derivatives exhibited high potency against audiogenic seizures in mice, comparable to known anticonvulsants. These compounds act as noncompetitive modulators of the AMPA receptor, indicating their mechanism of action in seizure prevention Gitto, R., Caruso, R., Pagano, B., De Luca, L., Citraro, R., Russo, E., De Sarro, G., & Chimirri, A. (2006). Journal of Medicinal Chemistry.

Cardiovascular Applications

Another area of application is in cardiovascular treatments. Kubota et al. (2003) synthesized a series of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines that showed promise as specific bradycardic agents with If channel inhibitory activity. These compounds demonstrated potent bradycardic activity in both isolated atrium and in vivo rat models, offering a potential therapeutic option for conditions requiring heart rate reduction Kubota, H., Kakefuda, A., Watanabe, T., Ishii, N., Wada, K., Masuda, N., Sakamoto, S., & Tsukamoto, S. (2003). Journal of Medicinal Chemistry.

Inhibition of If Channel

The If current channel, crucial in cardiac rhythm regulation, has been a target for novel therapeutic agents. Research on compounds structurally related to N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide, such as YM758, demonstrated its role as an If channel inhibitor. The study by Umehara et al. (2009) identified its metabolites in human urine, plasma, and feces, exploring the compound's pharmacokinetics and its potential for treating stable angina and atrial fibrillation Umehara, K., Shirai, N., Iwatsubo, T., Noguchi, K., Usui, T., & Kamimura, H. (2009). Drug Metabolism and Disposition.

Antimicrobial and Insecticidal Activities

Derivatives of tetrahydroisoquinoline have shown antimicrobial and insecticidal activities. Bakhite et al. (2014) synthesized pyridine derivatives with structures related to tetrahydroisoquinoline, demonstrating significant insecticidal activity against the cowpea aphid. This research suggests the potential for these compounds in agricultural applications Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014). Journal of Agricultural and Food Chemistry.

properties

IUPAC Name

methyl 4-(3-chloro-4-methoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-4-6-15-13(8-11)16(10-17(22-15)19(23)25-3)21-12-5-7-18(24-2)14(20)9-12/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKACUWNIQHLAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

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